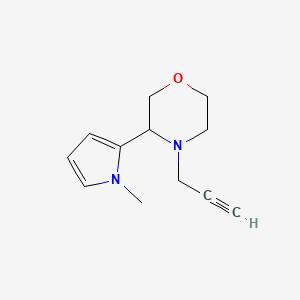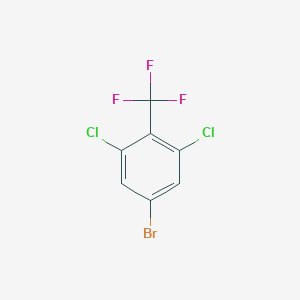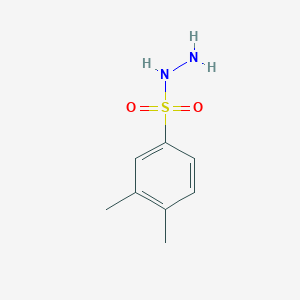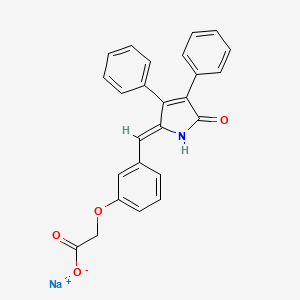
3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are commonly used in medicinal chemistry to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by X-ray diffraction analysis, as is common for many complex organic molecules . The pyrrolidine ring in the molecule is likely to contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Pyrrolidines are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, similar compounds have a molecular weight around 148.16 and exist as a solid .Wissenschaftliche Forschungsanwendungen
Chromophoric and Self-Assembled Thin-Film Properties
Research on novel heterocycle-based systems, including compounds structurally related to pyrrole and morpholine, has shown significant potential in the development of chromophores with applications in optical and electrochemical technologies. These compounds have been studied for their ability to form polar-ordered σ-bonded thin films on various substrates, showcasing their utility in optical spectroscopy, contact angle measurements, and second harmonic generation responses. Such properties are critical for applications in photovoltaic cells and optical data storage technologies (Facchetti et al., 2002).
Anticonvulsant Activity and Sodium Channel Blocking
Compounds related to 3-aminopyrroles have been synthesized and tested for their anticonvulsant activity. Studies have identified several compounds within this category that exhibit considerable activity with minimal neurotoxicity. This research is vital for the development of new anticonvulsant medications, highlighting the therapeutic potential of these compounds in managing seizures (Unverferth et al., 1998).
Xanthine Oxidase Inhibition and Anti-inflammatory Agents
Cyclodidepsipeptides, structurally related to morpholine derivatives, have been evaluated for their xanthine oxidase (XO) inhibitory activity and anti-inflammatory effects. These compounds have shown promise in treating conditions associated with excessive uric acid production, such as gout, and in managing inflammation. Their molecular docking studies provide insights into potential therapeutic applications (Šmelcerović et al., 2013).
Neurokinin-1 Receptor Antagonism
Research on water-soluble neurokinin-1 receptor antagonists, including compounds with morpholine components, demonstrates their efficacy in pre-clinical tests relevant to emesis and depression. These findings are crucial for developing treatments for nausea and depressive disorders, showcasing the potential of morpholine derivatives in creating effective and versatile medications (Harrison et al., 2001).
Antibacterial Activity Against Staphylococcus Species
Functionalized 3-indolylindolin-2-ones and related compounds have shown specific antibacterial activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). This research underlines the importance of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Shin et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(1-methylpyrrol-2-yl)-4-prop-2-ynylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-6-14-8-9-15-10-12(14)11-5-4-7-13(11)2/h1,4-5,7,12H,6,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWULPVKEYJITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2COCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)
![N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2655237.png)
![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)

![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)
![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)




![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)